Avoid steric hindrance of ethyl esters in CYP101B1 C-H activation and Class 3 flammability of cyclohexyl acetate. Methyl 2-cyclohexylacetate offers:
Methyl 2-cyclohexylacetate (CAS 14352-61-5) is a cycloaliphatic ester utilized as a building block in organic synthesis and a specialty solvent or fragrance component. Structurally, it consists of a cyclohexane ring attached to an acetic acid methyl ester group, conferring a boiling point of approximately 201 °C and a flash point of 81 °C . In procurement contexts, it is primarily evaluated for its balance of moderate volatility, specific reactivity in enolate chemistry, and its suitability as a substrate for biocatalytic C-H functionalization, distinguishing it from shorter-chain acetates and bulkier ethyl esters [1].
Generic substitution of methyl 2-cyclohexylacetate with closely related analogs, such as ethyl cyclohexylacetate or cyclohexyl acetate, frequently fails due to strict thermal, regulatory, and enzymatic compatibility limits. Substituting with cyclohexyl acetate introduces a significantly lower flash point (58 °C), shifting the material into a Class 3 Flammable Liquid regulatory category, which drastically alters storage, handling, and transport compliance requirements . Conversely, substituting with the ethyl ester (ethyl cyclohexylacetate) reduces biocatalytic turnover efficiency in targeted C-H hydroxylation pathways due to increased steric bulk in the enzyme active site, while also shifting the olfactory profile from tropical to floral notes, ruining formulation fidelity [1][2].
When utilized as a substrate for cytochrome P450 monooxygenase (CYP101B1) to synthesize trans-4-hydroxycyclohexyl derivatives, methyl 2-cyclohexylacetate demonstrates significantly higher turnover efficiency than its ethyl counterpart. Quantitative analysis shows the methyl ester achieves a Total Turnover Number (TTN) of 9460 ± 540, whereas ethyl cyclohexylacetate reaches only 7250 ± 1720 under identical conditions [1]. Furthermore, cyclohexyl acetate exhibits poor binding affinity, inducing only a 25% shift to the high-spin state, making the methyl ester the clear optimal choice for this enzymatic pathway [1].
| Evidence Dimension | Enzymatic Total Turnover Number (TTN) |
| Target Compound Data | 9460 ± 540 (Methyl ester) |
| Comparator Or Baseline | 7250 ± 1720 (Ethyl ester) |
| Quantified Difference | 30.5% higher turnover number for the methyl ester |
| Conditions | CYP101B1 monooxygenase biocatalytic oxidation |
Enables higher-yield biocatalytic synthesis of functionalized cycloaliphatics, reducing enzyme loading costs in green manufacturing.
For industrial scale-up and formulation, the thermal safety profile of the ester dictates facility requirements. Methyl 2-cyclohexylacetate possesses a flash point of 81 °C, classifying it as a Storage Class 10 Combustible Liquid. In contrast, the structural isomer cyclohexyl acetate has a flash point of 58 °C, placing it in the stricter Storage Class 3 Flammable Liquid category . This thermal difference fundamentally alters the required explosion-proofing and ventilation protocols during procurement and storage.
| Evidence Dimension | Flash Point and Storage Classification |
| Target Compound Data | 81 °C (Class 10 Combustible Liquid) |
| Comparator Or Baseline | 58 °C (Class 3 Flammable Liquid for Cyclohexyl acetate) |
| Quantified Difference | 23 °C higher flash point, avoiding Class 3 flammable designation |
| Conditions | Standard closed-cup flash point testing (DIN 51758 / TCC) |
Allows facilities to bypass strict Class 3 Flammable Liquid storage requirements, lowering warehousing costs and improving safety margins.
In solvent-based applications and fragrance formulations, the evaporation rate is governed by the boiling point. Methyl 2-cyclohexylacetate boils at 201 °C, providing a sustained, slow-release profile . Cyclohexyl acetate, often considered as a cheaper generic substitute, boils at 172-173 °C . This 28 °C difference in boiling point means the methyl ester functions effectively as a mid-to-late stage fixative or high-boiling solvent, whereas cyclohexyl acetate flashes off significantly faster, altering the physical drying time of the mixture.
| Evidence Dimension | Boiling Point |
| Target Compound Data | 201 °C |
| Comparator Or Baseline | 172-173 °C (Cyclohexyl acetate) |
| Quantified Difference | 28 °C higher boiling point |
| Conditions | Standard atmospheric pressure (760 mmHg) |
Provides a slower evaporation profile and longer-lasting fixative effect in coatings and fragrance formulations compared to highly volatile alternatives.
When procured for flavor and fragrance applications, the exact ester chain length strictly dictates the organoleptic properties. According to the IFRA Fragrance Ingredient Glossary, methyl 2-cyclohexylacetate provides specific 'Fruity, Sweet, Mango' notes [1]. Substituting with the closely related ethyl cyclohexylacetate shifts the profile entirely to 'Floral, Fruity, Pear' [1]. This qualitative divergence prevents generic substitution in precision fragrance blending where tropical top-notes are required.
| Evidence Dimension | Primary Olfactory Descriptors |
| Target Compound Data | Fruity, Sweet, Mango |
| Comparator Or Baseline | Floral, Fruity, Pear (Ethyl cyclohexylacetate) |
| Quantified Difference | Shift from tropical (mango) to floral/pome (pear) notes |
| Conditions | Standardized organoleptic evaluation (IFRA) |
Dictates exact procurement for flavor and fragrance houses requiring specific tropical top-notes where the ethyl analog would introduce off-target floral characteristics.
Due to its high Total Turnover Number (9460 TTN) with CYP101B1 monooxygenase, methyl 2-cyclohexylacetate is the preferred starting material for the green synthesis of trans-4-hydroxycyclohexyl acetate derivatives [1]. It outperforms ethyl esters in active-site binding, making it the procurement choice for pharmaceutical intermediate manufacturing relying on enzymatic C-H functionalization [1].
In industrial coating formulations where stringent fire safety regulations prohibit the use of Class 3 Flammable Liquids, methyl 2-cyclohexylacetate (flash point 81 °C) serves as a direct, compliant replacement for highly flammable solvents like cyclohexyl acetate (flash point 58 °C) . Its boiling point of 201 °C also ensures proper leveling and film formation during the drying phase .
For cosmetic and fragrance houses formulating tropical scent profiles, methyl 2-cyclohexylacetate is procured specifically for its mango and sweet fruity notes [2]. Its lower volatility compared to standard acetate esters allows it to act as a stabilizing mid-note, while avoiding the off-target floral/pear characteristics introduced by ethyl cyclohexylacetate substitution [2].
Irritant